molecular formula C14H18O4 B8513713 4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester

4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester

Cat. No. B8513713
M. Wt: 250.29 g/mol
InChI Key: LXEYCWSLJPRGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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properties

Product Name

4-(2-Formyl-3-methyl-phenoxy)-butyric acid ethyl ester

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(2-formyl-3-methylphenoxy)butanoate

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)8-5-9-18-13-7-4-6-11(2)12(13)10-15/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

LXEYCWSLJPRGMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC(=C1C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of copper(II)sulfate pentahydrate (21.98 g, 88.06 mmol) and potassium persulfate (71.42 g, 264 mmol) in water (396 mL) was heated to 63-65° C. to obtain a blue colored solution. Then, a solution of 4-(2,3-dimethyl-phenoxy)-butyric acid ethyl ester (20.81 g, 88.06 mmol) in acetonitrile (220 mL) was added at the above temperature. The resulting light green solution was refluxed for 40 minutes. Then, the reaction mixture was cooled to ˜5° C. in order to precipitate most of the inorganic solids. The resulting solids were collected by filtration and the solid cake was washed with dichloromethane (1.0 L). The two layers of filtrate were separated and the aqueous layer was extracted with dichloromethane (200 mL). The combined organic extracts were washed with brine solution (150 mL) and the organic solution was dried over anhydrous magnesium sulfate. Filtration of the drying agent and the removal of the solvent gave a brown oil. The crude mixture was purified by using a Biotage (40L) column chromatography eluting with 5-10% ethyl acetate in hexanes to obtain 4-(2-formyl-3-methyl-phenoxy)-butyric acid ethyl ester (45.32 g, 94%) as a colorless oil: EI(+)-HRMS m/e calculated for C14H18O4 (M+)+ 250.1205, found 250.1202.
Quantity
20.81 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
71.42 g
Type
reactant
Reaction Step Two
Name
Quantity
396 mL
Type
solvent
Reaction Step Two
Quantity
21.98 g
Type
catalyst
Reaction Step Two

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